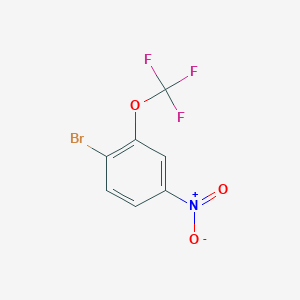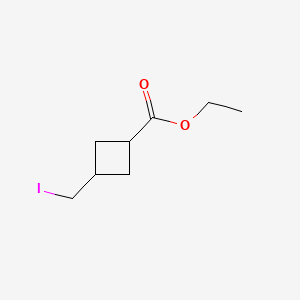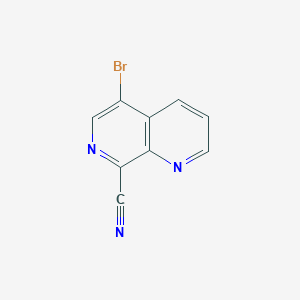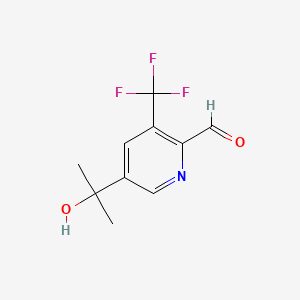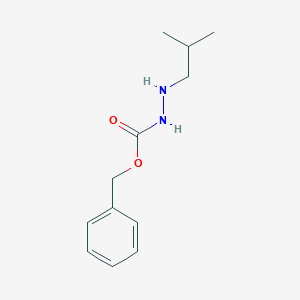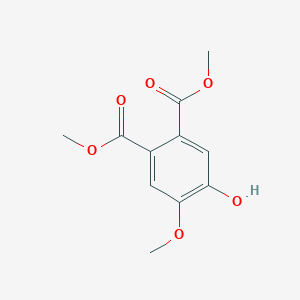
Dimethyl 4-hydroxy-5-methoxyphthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethyl 4-hydroxy-5-methoxy-1,2-benzenedicarboxylate is an organic compound that belongs to the class of benzenedicarboxylates This compound is characterized by the presence of two methyl groups, a hydroxyl group, and a methoxy group attached to a benzenedicarboxylate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl 4-hydroxy-5-methoxy-1,2-benzenedicarboxylate typically involves the esterification of 4-hydroxy-5-methoxyphthalic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
4-Hydroxy-5-methoxyphthalic acid+2MethanolH2SO41,2-Dimethyl 4-hydroxy-5-methoxy-1,2-benzenedicarboxylate+2H2O
Industrial Production Methods
In an industrial setting, the production of 1,2-Dimethyl 4-hydroxy-5-methoxy-1,2-benzenedicarboxylate can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for the addition of reagents and removal of by-products can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl 4-hydroxy-5-methoxy-1,2-benzenedicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: 1,2-Dimethyl 4-oxo-5-methoxy-1,2-benzenedicarboxylate.
Reduction: 1,2-Dimethyl 4-hydroxy-5-methoxy-1,2-benzenedimethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,2-Dimethyl 4-hydroxy-5-methoxy-1,2-benzenedicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl 4-hydroxy-5-methoxy-1,2-benzenedicarboxylate involves its interaction with various molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The ester groups can undergo hydrolysis, releasing the corresponding acids and alcohols, which can further interact with biological systems.
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethyl 4-hydroxy-1,2-benzenedicarboxylate: Lacks the methoxy group, which can affect its reactivity and applications.
1,2-Dimethyl 5-methoxy-1,2-benzenedicarboxylate:
4-Hydroxy-5-methoxy-1,2-benzenedicarboxylate: Lacks the methyl groups, which can alter its physical and chemical properties.
Uniqueness
1,2-Dimethyl 4-hydroxy-5-methoxy-1,2-benzenedicarboxylate is unique due to the presence of both hydroxyl and methoxy groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it a versatile compound for various applications in chemistry, biology, and industry.
Properties
Molecular Formula |
C11H12O6 |
|---|---|
Molecular Weight |
240.21 g/mol |
IUPAC Name |
dimethyl 4-hydroxy-5-methoxybenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C11H12O6/c1-15-9-5-7(11(14)17-3)6(4-8(9)12)10(13)16-2/h4-5,12H,1-3H3 |
InChI Key |
JOPAQXGIQZVEPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


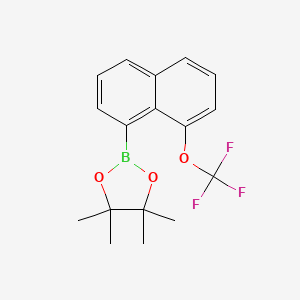
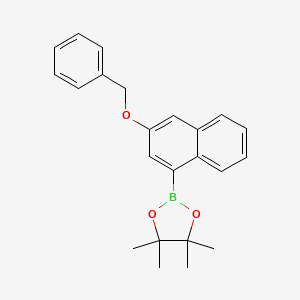
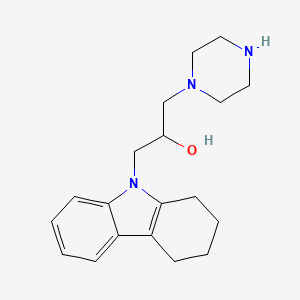
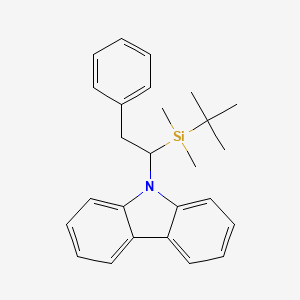
![1,7-Diazaspiro[4.5]decane-1-carboxylic acid, 6-oxo-7-(2-propen-1-YL)-, 1,1-dimethylethyl ester](/img/structure/B13919613.png)
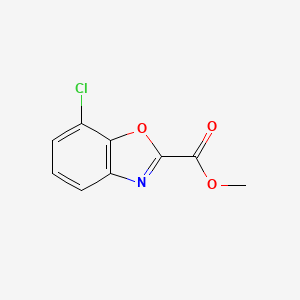
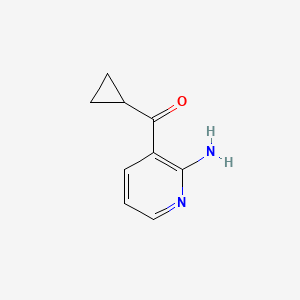
![4-[(Benzyloxy)methyl]piperidine-4-carbonitrile](/img/structure/B13919635.png)

